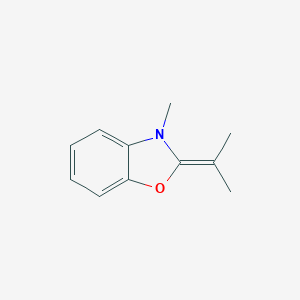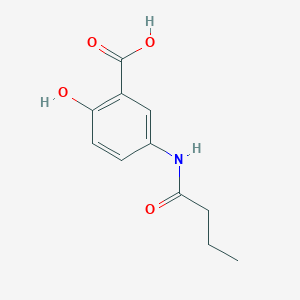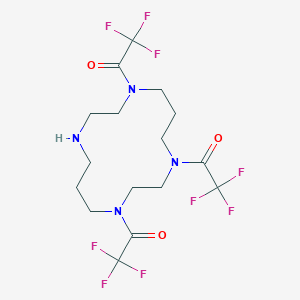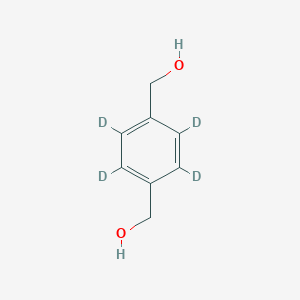
Ciclohexanona-3,3,4,4,5,5-d6
Descripción general
Descripción
Cyclohexanone-3,3,4,4,5,5-d6 is a deuterated derivative of cyclohexanone, where six hydrogen atoms are replaced by deuterium atoms. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of Cyclohexanone-3,3,4,4,5,5-d6 is C6D6H4O, and it has a molecular weight of 104.18 g/mol .
Aplicaciones Científicas De Investigación
Cyclohexanone-3,3,4,4,5,5-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexanone-3,3,4,4,5,5-d6 can be synthesized through the deuteration of cyclohexanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions to ensure complete deuteration without affecting the cyclohexanone structure .
Industrial Production Methods: Industrial production of Cyclohexanone-3,3,4,4,5,5-d6 follows a similar approach but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity levels. The production is carefully monitored to ensure the isotopic purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexanone-3,3,4,4,5,5-d6 undergoes various chemical reactions typical of aliphatic ketones due to the presence of the carbonyl group. These reactions include:
Substitution: Halogenation reactions can occur at the α-position, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Adipic acid
Reduction: Cyclohexanol-3,3,4,4,5,5-d6
Substitution: Halogenated cyclohexanone derivatives
Mecanismo De Acción
The mechanism of action of Cyclohexanone-3,3,4,4,5,5-d6 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. This helps in elucidating reaction mechanisms, metabolic pathways, and molecular interactions .
Comparación Con Compuestos Similares
Cyclohexanone-3,3,4,4,5,5-d6 is unique due to its deuterium labeling, which distinguishes it from other cyclohexanone derivatives. Similar compounds include:
Cyclohexanone: The non-deuterated form, commonly used in industrial applications and organic synthesis.
Cyclohexanol: The reduced form of cyclohexanone, used as a solvent and intermediate in chemical synthesis.
Cyclohexane: The fully saturated form, used as a solvent and in the production of nylon.
The uniqueness of Cyclohexanone-3,3,4,4,5,5-d6 lies in its application as a stable isotope-labeled compound, providing valuable insights in research that other similar compounds cannot offer.
Propiedades
IUPAC Name |
3,3,4,4,5,5-hexadeuteriocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVVAPYMSGYDF-NMFSSPJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)CC(C1([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514641 | |
| Record name | (3,3,4,4,5,5-~2~H_6_)Cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54513-99-4 | |
| Record name | (3,3,4,4,5,5-~2~H_6_)Cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details























Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)













